molecular formula C16H20N2O2 B5704864 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide

Cat. No. B5704864
M. Wt: 272.34 g/mol
InChI Key: OLEYKZDAYKBODB-UHFFFAOYSA-N
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Description

“N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide” is a compound with free spectra . It is related to the quinoline family, which is one of the most common nitrogen-containing heterocycles .


Synthesis Analysis

Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been specified over the last few decades, including classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H20N2O2 . The exact mass is 272.152478 g/mol .

Mechanism of Action

The exact mechanism of action of quinacrine is not fully understood. However, it has been proposed that quinacrine exerts its effects by interacting with DNA and RNA. Quinacrine has been shown to intercalate into DNA, which can lead to DNA damage and inhibition of DNA replication. It has also been proposed that quinacrine can inhibit RNA synthesis by binding to RNA polymerase.
Biochemical and Physiological Effects:
Quinacrine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including phospholipase A2, which is involved in the inflammatory response. Quinacrine has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

Quinacrine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Quinacrine also has a broad-spectrum activity against a wide range of microorganisms, which makes it useful for studying various diseases.
However, there are also some limitations to the use of quinacrine in laboratory experiments. Quinacrine has been shown to have some toxicity, particularly at high doses. It can also interfere with fluorescence microscopy, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on quinacrine. One area of interest is the development of new quinacrine derivatives with improved anticancer activity. Another area of interest is the use of quinacrine in combination with other anticancer agents to enhance their efficacy.
Conclusion:
Quinacrine is a synthetic compound with a broad range of activity against microorganisms. It has been extensively studied for its potential therapeutic applications, including as an antimalarial drug, an antiviral agent, and an anticancer agent. Although the exact mechanism of action of quinacrine is not fully understood, it has been proposed to interact with DNA and RNA. Quinacrine has several advantages for use in laboratory experiments, but there are also some limitations to its use. There are several potential future directions for research on quinacrine, including the development of new derivatives with improved anticancer activity and the use of quinacrine in combination with other anticancer agents.

Synthesis Methods

Quinacrine can be synthesized through several methods, including the Ruff-Fenton reaction, the Skraup synthesis, and the Mannich reaction. The most commonly used method for the synthesis of quinacrine is the Mannich reaction. In this method, 8-aminoquinoline is reacted with formaldehyde and isopropylamine to form the final product.

Scientific Research Applications

Quinacrine has been extensively studied for its potential therapeutic applications. Several studies have investigated its antimalarial activity, and it has been found to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Quinacrine has also been shown to have antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus.
In recent years, quinacrine has gained attention as a potential anticancer agent. Studies have shown that quinacrine can inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. It has been proposed that quinacrine exerts its anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)18(12(4)19)9-14-8-13-7-11(3)5-6-15(13)17-16(14)20/h5-8,10H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEYKZDAYKBODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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